4-Acryloylamidobenzo-18-crown-6

Pb²⁺ sensing hydrogel sensor binding thermodynamics

Non-polymerizable crown ethers leach from PVC membranes, degrading sensor lifetime and reproducibility. 4-Acryloylamidobenzo-18-crown-6 (AAB18C6) integrates an acrylamide moiety for covalent immobilization via free-radical copolymerization, eliminating plasticizer leaching-the primary failure mode in conventional ISEs. - Enables self-plasticizing methacrylic-acrylic membranes (Tg -20 to -30 °C) with 2-6 wt% ionophore loading. - Retains high Pb²⁺ affinity in hydrogels (log Kc = 2.75) with diffusion-limited kinetics (kf = 8.79 × 10⁷ M⁻¹ s⁻¹). - Validated for K⁺ optrodes (LOD 0.4 μM) and Pb²⁺ gating membranes.

Molecular Formula C19H27NO7
Molecular Weight 381.4 g/mol
CAS No. 68865-32-7
Cat. No. B1299811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acryloylamidobenzo-18-crown-6
CAS68865-32-7
Molecular FormulaC19H27NO7
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2
InChIInChI=1S/C19H27NO7/c1-2-19(21)20-16-3-4-17-18(15-16)27-14-12-25-10-8-23-6-5-22-7-9-24-11-13-26-17/h2-4,15H,1,5-14H2,(H,20,21)
InChIKeyUGHKKCVGQTWASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acryloylamidobenzo-18-crown-6: Polymerizable Crown Ether Ligand


4-Acryloylamidobenzo-18-crown-6 (CAS 68865-32-7), also denoted as AAB18C6, is a bifunctional crown ether derivative that integrates the cation-binding 18-crown-6 macrocycle with a polymerizable acrylamide moiety. This molecular architecture enables covalent immobilization of the ionophore within polymeric matrices through free-radical copolymerization, a critical feature that distinguishes it from non-polymerizable benzo-18-crown-6 analogs [1]. The compound exhibits well-characterized binding affinity for potassium (K⁺) and lead (Pb²⁺) ions, with quantitative thermodynamic and kinetic parameters established via voltammetric and potentiometric analyses [1][2][3]. Its application portfolio spans ion-selective electrodes (ISEs), fluorimetric optrodes, and stimuli-responsive gating membranes where covalent anchoring of the recognition element is required to prevent leaching and ensure long-term operational stability [2][3].

Covalent immobilization Prevents ionophore leaching from sensor matrices
Self-plasticizing copolymers Eliminates plasticizer exudation failure mode
K⁺ and Pb²⁺ binding Quantitative affinity parameters available

4-Acryloylamidobenzo-18-crown-6: Irreplaceability in Ion Sensors


Generic substitution of 4-acryloylamidobenzo-18-crown-6 with non-polymerizable crown ethers such as benzo-18-crown-6 or dibenzo-18-crown-6 is not functionally equivalent in applications requiring immobilized ionophores. In plasticized PVC membranes, non-polymerizable ionophores are susceptible to progressive leaching into the sample solution, which degrades sensor response, shortens operational lifetime, and compromises reproducibility [1]. Direct comparative studies demonstrate that AAB15C5 and AAB18C6 entrapped in classical ion-selective membrane formulations, even when plasticizer was included, exhibited inferior potentiometric responses relative to membranes containing covalently immobilized ionophores via copolymerization [1]. Furthermore, the polymerizable acrylamide group enables the synthesis of self-plasticizing copolymers that eliminate the need for exogenous plasticizers—a distinct procurement advantage for fabricating robust solid-state minidevices where plasticizer exudation is a critical failure mode [1].

Polymerizable AAB18C6 Covalent anchoring; plasticizer-free design
Non-polymerizable crown ethers Progressive leaching may degrade sensor response
Covalently grafted copolymer Reported higher potentiometric response; no plasticizer required
Physically entrapped ionophore Response may be inferior; plasticizer dependence persists

4-Acryloylamidobenzo-18-crown-6: Quantitative Performance Evidence


Pb²⁺ Complexation Affinity in Aqueous Solution

The binding affinity of 4-acryloylamidobenzo-18-crown-6 for Pb²⁺ in aqueous solution was determined via square wave voltammetry, yielding a complexation constant (log Kc) of 3.01 ± 0.010 [1]. This value serves as a quantitative benchmark for evaluating the ligand's inherent binding strength prior to immobilization, and can be compared against published values for unsubstituted benzo-18-crown-6 with Pb²⁺ to assess the impact of the acrylamido functionalization.

Pb²⁺ binding affinity
Class-level inference
log Kc = 3.01 ± 0.010
Supports Pb²⁺ sensing ionophore selection
Aqueous voltammetry; class-level comparison with unsubstituted B18C6
Pb²⁺ sensing hydrogel sensor binding thermodynamics

Retention of Pb²⁺ Binding Affinity After Immobilization

When covalently immobilized within a polymerized crystalline colloidal array (PCCA) hydrogel, 4-acryloylamidobenzo-18-crown-6 exhibits a complexation constant (log Kc) of 2.75 ± 0.014 for Pb²⁺, compared to 3.01 ± 0.010 in free aqueous solution—a reduction of 0.26 log units (~45% decrease in absolute binding constant) [1]. This quantitatively modest attenuation demonstrates that covalent anchoring via the acrylamide group preserves substantial binding functionality, a critical consideration for sensor design where immobilization is required but complete retention of affinity is desired.

Binding affinity retention
Head-to-head
Free: log Kc 3.01 → Immobilized: 2.75 (Δ -0.26)
Covalent anchoring preserves substantial binding function
PCCA hydrogel; immobilization penalty quantified
immobilized ionophore hydrogel sensor binding thermodynamics

Pb²⁺ Binding Kinetics and Diffusion-Limited Response

The kinetics of Pb²⁺ complexation by 4-acryloylamidobenzo-18-crown-6 in aqueous solution were characterized, yielding an association rate constant kf = (8.79 ± 0.025) × 10⁷ M⁻¹ s⁻¹ and a dissociation rate constant kd = (8.34 ± 0.45) × 10² s⁻¹ [1]. These parameters establish that diffusion, rather than chemical relaxation, limits the time response of sensor materials incorporating this ionophore [1].

Binding kinetics
Class-level inference
kf = 8.79×10⁷ M⁻¹s⁻¹; kd = 8.34×10² s⁻¹
Diffusion-limited sensor response confirmed
Rapid association; not rate-limiting
binding kinetics Pb²⁺ sensing sensor response time

Fluorimetric K⁺ Sensor Detection Limit and Linearity

Immobilization of 4-acryloylamidobenzo-18-crown-6 on Amberlite XAD-2 resin yielded fluorimetric K⁺ sensors exhibiting detection limits of 0.4 μM (16 μg/L) or 0.8 μM (31 μg/L) depending on optical design, with linear response from 1 to 25 μM K⁺ and measurement precision of approximately ±2% RSD at 5 μM [1]. These figures of merit were validated through direct determination of potassium in serum, urine, and natural waters [1].

K⁺ sensor performance
Supporting evidence
LOD 0.4–0.8 µM; linear 1–25 µM; ±2% RSD
Reported method fit for biological matrix analysis
Amberlite XAD-2 immobilized fluorophore; serum/urine tested
K⁺ sensing optrode fluorescence sensor

Self-Plasticizing Copolymer Thermal Properties

Methacrylic-acrylic copolymers incorporating 2–6 wt% of grafted 4-acryloylamidobenzo-18-crown-6 and containing >80 wt% n-butyl acrylate exhibited glass transition temperatures (Tg) between -20 and -30 °C, with molecular weight distributions M̄w <50,000 Da [1]. These 'self-plasticising' membranes required no added plasticizer and demonstrated good potentiometric responses to potassium ion, whereas analogous membranes with physically entrapped AAB18C6 (even with plasticizer) produced inferior responses [1]. This represents a direct head-to-head comparison demonstrating the functional superiority of covalent immobilization over physical entrapment.

Membrane formulation
Head-to-head
Covalently grafted: good response, no plasticizer; Tg -20 to -30°C
Eliminates plasticizer leaching; reported higher response
vs. entrapped ionophore; 2–6 wt% loading
self-plasticizing membrane ion-selective electrode copolymer synthesis

4-Acryloylamidobenzo-18-crown-6: Validated Applications


Plasticizer-Free Solid-State Potassium ISEs

Utilize 4-acryloylamidobenzo-18-crown-6 as a copolymerizable ionophore in methacrylic-acrylic membranes containing >80 wt% n-butyl acrylate to produce self-plasticizing ISEs with Tg between -20 and -30 °C. This formulation eliminates plasticizer leaching, a primary failure mode in conventional PVC-based ISEs, and yields superior potentiometric K⁺ response compared to membranes using physically entrapped ionophores [1]. The covalent immobilization approach enables one-step copolymer synthesis with 2–6 wt% ionophore incorporation, suitable for miniaturized solid-state sensor devices [1].

Fluorimetric K⁺ Optrodes for Clinical and Environmental Use

Immobilize 4-acryloylamidobenzo-18-crown-6 on non-ionic polymeric resin (e.g., Amberlite XAD-2) to fabricate fluorescence-based optical sensors for K⁺ detection with detection limits of 0.4–0.8 μM and linear response from 1–25 μM [1]. Validated applications include direct determination of potassium in serum, urine, and natural waters with good accuracy using aqueous standards [1]. The sensor exhibits ~1 minute response time, ±2% precision, and reversible operation [1].

Pb²⁺-Responsive Photonic Crystal Hydrogel Sensors

Copolymerize 4-acryloylamidobenzo-18-crown-6 into polymerized crystalline colloidal array (PCCA) hydrogels for Pb²⁺ sensing applications. The immobilized ionophore retains substantial binding affinity (log Kc = 2.75 in gel vs. 3.01 in solution) [1], with rapid association kinetics (kf = 8.79 × 10⁷ M⁻¹ s⁻¹) that ensure diffusion-limited rather than chemically-limited sensor response [1]. The partition coefficient of the ligand into the control gel (Kp,L = 2.07 ± 0.15) provides a quantitative basis for optimizing hydrogel composition and crown ether loading [1].

Stimuli-Responsive Gating Membranes for Pb²⁺ Detection and Removal

Incorporate 4-acryloylamidobenzo-18-crown-6 as a copolymerizable Pb²⁺ receptor in poly(N-isopropylacrylamide)-based gating membranes. The covalent anchoring of the ionophore enables construction of molecular recognition gating membranes where crown ether units function as specific Pb²⁺ binding sites [1][2]. The well-characterized binding thermodynamics and kinetics of AAB18C6 for Pb²⁺ support rational design of membranes for water treatment and trace metal ion sensing applications [2].

Application
Selection Property
Validation Focus
Plasticizer-free K⁺ ISEs
Self-plasticizing copolymer with low Tg
Potentiometric response and plasticizer-free stability
Fluorimetric K⁺ optrodes
Immobilized fluorogenic ionophore
Detection limit and matrix compatibility
Pb²⁺ photonic crystal hydrogels
Covalently anchored Pb²⁺ receptor
Binding affinity retention after immobilization
Pb²⁺ gating membranes
Copolymerizable Pb²⁺ binding site
Binding thermodynamics and transport kinetics

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